Cinnamylphosphonic Acid

Description

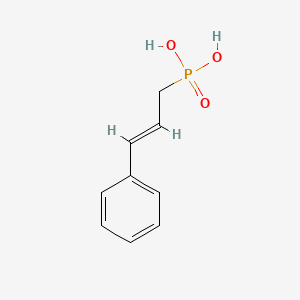

Cinnamylphosphonic acid is an organic compound characterized by the presence of both a phenyl-substituted allyl group (cinnamyl) and a phosphonic acid functional group. This dual functionality is central to its chemical reactivity and utility. The cinnamyl portion, with its conjugated π-system, and the phosphonic acid group, known for its strong hydrogen-bonding and metal-coordinating capabilities, create a molecule with a diverse reactivity profile. smolecule.com This structure makes it a subject of interest in fields ranging from organic synthesis to materials science and medicinal chemistry.

The phosphonic acid group is a notable feature, as it can act as a bioisostere of phosphate (B84403) groups, allowing it to interact with biological targets like enzymes that process phosphates. smolecule.com This property underpins much of the research into its potential biological activities.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | [(2E)-3-phenylprop-2-en-1-yl]phosphonic acid fluorochem.co.uk |

| CAS Number | 146404-58-2 fluorochem.co.uk |

| Molecular Formula | C₉H₁₁O₃P |

| Molecular Weight | 198.16 g/mol |

| Appearance | Solid |

The field of organophosphorus chemistry, which forms the foundation for understanding this compound, has a rich history dating back to the 19th century. Early milestones include the first synthesis of an organophosphorus compound with anticholinesterase properties, tetraethyl pyrophosphate (TEPP), by Philippe de Clermont in 1854. researchgate.net A pivotal moment in the synthesis of compounds with a direct phosphorus-carbon (P-C) bond was the discovery of the Michaelis-Arbuzov reaction in 1898, which involves the reaction of trialkyl phosphites with alkyl halides. mdpi.com

The development of synthetic methods continued throughout the 20th century. In the 1930s, Gerhard Schrader's work at IG Farben led to the synthesis of numerous highly toxic organophosphorus compounds, initially for use as insecticides and later as chemical warfare agents. researchgate.net This era marked a rapid expansion in the understanding and application of organophosphorus chemistry. mdpi.comnih.govresearchgate.net

Investigations into this compound and its derivatives are built upon these foundational synthetic principles. For instance, diethyl cinnamyl phosphonates, key precursors to the acid, have been utilized as important reagents in the Horner-Wadsworth-Emmons olefination to construct α,β-unsaturated carbonyl compounds. smolecule.comuni-muenchen.de The synthesis of this compound itself can be achieved through several established methods, including the Arbuzov reaction using cinnamyl chloride and a trialkyl phosphite (B83602), followed by hydrolysis. smolecule.com More contemporary methods, such as palladium-catalyzed reactions, have also been developed for the preparation of cinnamyl-H-phosphinic acid and its subsequent conversion to this compound. orgsyn.orgorgsyn.org

Current research into this compound is exploring its application in several advanced fields. Its unique structure makes it a valuable building block in organic synthesis and a functional component in materials and biological studies. smolecule.com

Detailed Research Findings:

Materials Science: In the field of optoelectronics, this compound has been investigated as a novel ligand for passivating the surface of lead halide perovskite nanocrystals. soton.ac.uk Preliminary studies showed that its use in place of conventional ligands like octylphosphonic acid could nearly double the external quantum efficiency (EQE) of CsPbBr₃ nanocrystal LEDs. soton.ac.uk The bulkier aromatic nature of the cinnamyl ligand is thought to influence the surface ligand density and electronic properties. soton.ac.uk

Biological Activity: As a phosphonic acid, the compound is studied for its potential biological activities. Research indicates that phosphonates can mimic natural phosphate substrates and inhibit certain enzymes, such as kinases, which are crucial in metabolic pathways. smolecule.com This has led to investigations into its potential antiviral and antibacterial properties, positioning it as a candidate for drug development research. smolecule.com The broader class of cinnamic acid derivatives is well-known for antimicrobial activity, acting through mechanisms like plasma membrane disruption. nih.govnih.gov

Organic Synthesis: this compound and its esters are versatile reagents in organic chemistry. They are used in various chemical reactions, including alkylation, esterification, and hydrolysis. smolecule.com Palladium-catalyzed cross-coupling reactions involving cinnamylphosphonates have been developed to efficiently synthesize complex (Z)-alkenylphosphonates. researchgate.net Furthermore, they serve as key intermediates in the synthesis of other complex molecules and natural products. uni-muenchen.deacs.org

Future Directions:

The future of this compound research appears promising, with potential to branch into new areas. The demonstrated success in enhancing perovskite nanocrystal performance suggests a broader role in the development of advanced materials for solar cells and other light-emitting devices. Further exploration of its derivatives could lead to more potent and selective enzyme inhibitors for pharmaceutical applications. The development of new catalytic systems for its synthesis and functionalization will likely expand its utility as a versatile building block in the creation of novel chemical architectures. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O3P/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H2,10,11,12)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWAKBITCLOITM-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146404-58-2 | |

| Record name | Cinnamylphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Cinnamylphosphonic Acid

Strategic Approaches to Cinnamylphosphonic Acid Synthesis

The synthesis of this compound can be achieved through several strategic approaches, with palladium-catalyzed reactions being particularly prominent due to their efficiency and selectivity.

Palladium-Catalyzed Dehydrative Allylation of Phosphorus Precursors

A powerful and environmentally conscious method for the formation of the P-C bond in this compound precursors is the palladium-catalyzed dehydrative allylation of phosphorus compounds with allylic alcohols. organic-chemistry.orgnih.gov This approach is advantageous as it avoids the use of halide-containing electrophiles and generates water as the primary byproduct. organic-chemistry.orgnih.gov

The direct palladium-catalyzed dehydrative allylation of hypophosphorous acid (H3PO2) with cinnamyl alcohol serves as a key step in synthesizing cinnamyl-H-phosphinic acid, a direct precursor to this compound. organic-chemistry.orgorgsyn.org This reaction is notable for its high atom economy. orgsyn.org The reaction typically employs a palladium catalyst, such as a combination of Pd(OAc)2 and a ligand like Xantphos, in a suitable solvent like DMF at elevated temperatures. orgsyn.org Research has shown that hypophosphorous acid is significantly more reactive than the resulting H-phosphinic acid product, which prevents further allylation of the product. orgsyn.orgacs.org

Similarly, H-phosphinic acids can undergo palladium-catalyzed allylation with allylic alcohols to yield disubstituted phosphinic acids. acs.orgnih.gov Cinnamyl alcohol has proven to be an excellent allylating agent in these reactions. orgsyn.org

| Entry | R in R-P(O)(OH)H | Equivalents of Cinnamyl Alcohol | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 1.0 | 95 |

| 2 | n-Octyl | 1.0 | 98 |

| 3 | Cyclohexyl | 1.0 | 96 |

| 4 | Cinnamyl | 1.0 | 99 |

| 5 | Benzyl | 1.0 | 97 |

| 6 | Phenyl | 2.0 | 95 |

Application of Morita-Baylis-Hillman Adducts in P-C Bond Formation for Related Phosphonate (B1237965) Synthesis

The Morita-Baylis-Hillman (MBH) reaction provides access to densely functionalized molecules that can serve as precursors for the synthesis of phosphonates. nih.govwikipedia.org Acyclic MBH alcohols have been directly converted into the corresponding allylphosphonates by treatment with a trialkyl phosphite (B83602) in the presence of a catalyst like FeCl3. nih.govresearchgate.net More specifically, an efficient synthesis of γ-ketoallylphosphonates has been achieved through the direct conversion of both primary and secondary MBH alcohols with trialkyl phosphites, sometimes with the addition of DMAP, under solvent-free conditions. nih.gov These methods offer a valuable route to functionalized phosphonates that are structurally related to this compound. nih.gov

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses multiple sites for chemical modification, allowing for the generation of a diverse range of derivatives. The phosphonic acid moiety can be esterified, for example, through reaction with alkoxysilanes. orgsyn.org Furthermore, the alkene functionality within the cinnamyl group presents opportunities for various transformations, such as ring-closing metathesis, which has been used to create P-heterocycles from derivatives of cinnamyl-H-phosphinate. orgsyn.org The aromatic ring can also be subjected to electrophilic substitution reactions to introduce additional functional groups. These derivatization strategies are crucial for modulating the physicochemical properties and biological activities of this compound-based compounds. rsc.org

Synthesis of Cinnamylphosphonate Esters

The synthesis of cinnamylphosphonate esters is a key step in exploring the chemistry of this compound. These esters are often more suitable for subsequent reactions due to their increased solubility in organic solvents and the modified reactivity of the phosphonate group.

The direct esterification of this compound is a common method for the synthesis of its corresponding esters. Fischer-Speier esterification, which involves reacting the phosphonic acid with an alcohol in the presence of a strong acid catalyst, is a viable, though often reversible, process. To drive the reaction to completion and optimize the yield, several strategies can be employed. These include using a large excess of the alcohol, which also serves as the solvent, and removing water as it is formed, typically through azeotropic distillation.

Alternative esterification methods that offer higher yields and milder reaction conditions include the Steglich esterification. This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These conditions facilitate the formation of an active intermediate that is readily attacked by the alcohol, leading to the desired ester. Optimization of these reactions often involves screening different solvents, coupling agents, and reaction temperatures to maximize the yield and purity of the product. For instance, a greener approach to Steglich esterification of (E)-cinnamic acid, a structurally related compound, has been developed using EDC in acetonitrile (B52724), achieving an average yield of 70% in 45 minutes with mild heating. chemrxiv.org

| Parameter | Condition | Effect on Yield |

| Reaction Time | Increasing reaction time up to a certain point. | Generally increases yield until equilibrium is reached. |

| Temperature | Varies depending on the method; mild heating is often optimal. | Can increase reaction rate, but excessive heat can lead to side reactions. |

| Catalyst | Acid catalysts (e.g., H₂SO₄) for Fischer; DMAP for Steglich. | Essential for activating the carboxylic acid or phosphonic acid. |

| Solvent | Excess alcohol in Fischer; aprotic solvents like acetonitrile in Steglich. | Can influence reaction rates and solubility of reactants. |

This interactive table summarizes key parameters for optimizing the yield of esterification reactions.

Diethyl trans-cinnamylphosphonate is a specific and important derivative of this compound. While its commercial availability suggests established synthetic routes, detailed experimental procedures in readily accessible literature are scarce. However, its synthesis can be envisioned through several established methods for forming carbon-phosphorus bonds, such as the Michaelis-Arbuzov reaction. rsc.orgwikipedia.org This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an appropriate electrophile, in this case, cinnamyl halide (e.g., cinnamyl bromide). The reaction proceeds via an S(_N)2 mechanism, where the phosphorus atom of the phosphite attacks the electrophilic carbon of the cinnamyl halide, leading to the formation of a phosphonium (B103445) intermediate, which then dealkylates to yield the phosphonate ester.

Another potential route is the Horner-Wadsworth-Emmons (HWE) reaction, which is a modification of the Wittig reaction. organic-chemistry.orgsci-hub.senih.gov This method involves the reaction of a phosphonate-stabilized carbanion with a carbonyl compound. For the synthesis of diethyl trans-cinnamylphosphonate, this would typically involve the reaction of a stabilized ylide, such as diethyl (phenylmethyl)phosphonate, with an appropriate aldehyde, like acrolein, in the presence of a base. The HWE reaction is known for its high stereoselectivity, often favoring the formation of the (E)-alkene, which would be desirable for the synthesis of the trans isomer of diethyl cinnamylphosphonate.

Cyclization Reactions to Form Phosphorus-Containing Heterocycles

The presence of both a phosphonate group and an unsaturated carbon-carbon bond in this compound and its esters provides the opportunity for intramolecular cyclization reactions to form various phosphorus-containing heterocycles. These heterocyclic structures are of interest due to their potential biological activities and applications in materials science.

While specific examples of cyclization reactions starting directly from this compound are not extensively documented in the reviewed literature, general methodologies for the cyclization of unsaturated phosphonates are well-established. For instance, ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds. wikipedia.orgthieme-connect.deorganic-chemistry.org A cinnamylphosphonate derivative functionalized with another terminal alkene could potentially undergo RCM in the presence of a ruthenium catalyst, such as a Grubbs catalyst, to form a phosphorus-containing ring. The size of the resulting ring would depend on the length of the tether connecting the two alkene moieties.

Another approach involves intramolecular cycloaddition reactions, such as the Diels-Alder reaction. unh.edu If the cinnamylphosphonate were part of a diene system, or if it were to react with a dienophile within the same molecule, a [4+2] cycloaddition could lead to the formation of a six-membered ring containing a phosphorus atom. The feasibility and stereochemical outcome of such reactions would depend on the specific substitution pattern and the reaction conditions. Additionally, (3+2) cyclization reactions of unsaturated phosphonites with aldehydes or thioketones have been reported to yield five-membered phosphorus-containing heterocycles. rsc.org

Oxidative Arylation and Other Advanced Cross-Coupling Strategies for Modified Cinnamylphosphonates

The modification of the cinnamyl backbone of cinnamylphosphonates through cross-coupling reactions represents an advanced strategy for creating novel and potentially useful molecules. While specific examples of oxidative arylation directly on cinnamylphosphonates are not prevalent in the surveyed literature, related transformations on similar unsaturated phosphonates provide a strong indication of the feasibility of such reactions.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a well-established method for C-C bond formation. organic-chemistry.orgwikipedia.orglibretexts.org In the context of modifying cinnamylphosphonates, a variation of this reaction, such as an oxidative Heck reaction, could be employed. For example, the reaction of diethyl vinylphosphonate (B8674324) with aryl halides has been shown to produce 2-aryl vinylphosphonates. rsc.org This suggests that cinnamylphosphonate could potentially react with arylating agents in the presence of a palladium catalyst and an oxidant to introduce an aryl group onto the double bond. A study on the oxidative Mizoroki–Heck reaction of unprotected cinnamylamines with aryl boronic acids has demonstrated the feasibility of arylating the cinnamyl scaffold. nih.gov

Other advanced cross-coupling strategies could also be applied. For instance, palladium-catalyzed α-arylation of benzylic phosphonates has been reported, which allows for the introduction of an aryl group at the carbon adjacent to the phosphorus atom. rsc.org Although cinnamylphosphonate is not a benzylic phosphonate, this methodology highlights the potential for C-H activation and subsequent arylation of phosphonate-containing molecules.

Below is a table summarizing potential cross-coupling reactions for the modification of unsaturated phosphonates.

| Reaction Type | Catalyst | Coupling Partners | Potential Product |

| Heck Reaction | Palladium complex | Aryl halide, Cinnamylphosphonate | Aryl-substituted cinnamylphosphonate |

| Suzuki Coupling | Palladium complex | Arylboronic acid, Halogenated cinnamylphosphonate | Aryl-substituted cinnamylphosphonate |

| Oxidative Arylation | Palladium catalyst with an oxidant | Arene, Cinnamylphosphonate | Aryl-substituted cinnamylphosphonate |

This interactive table outlines potential cross-coupling strategies for the functionalization of cinnamylphosphonates.

Mechanistic Elucidation of Biological Actions of Cinnamylphosphonic Acid Derivatives

Cellular and Molecular Mechanisms of Antimicrobial Action

The antimicrobial effects of cinnamylphosphonic acid derivatives are multifaceted, involving the disruption of microbial structures and interference with essential cellular processes. These mechanisms are largely inferred from studies on cinnamic acid and its various derivatives, as well as other phosphonate-containing compounds. nih.govmdpi.com

Cinnamic acid and its derivatives are known to exert their antimicrobial effects by compromising the structural integrity of microbial cells, particularly the plasma membrane. mdpi.com Studies have shown that these compounds can lead to damage and wrinkling of bacterial cell walls, resulting in the significant leakage of intracellular materials. mdpi.com The lipophilic nature of the cinnamyl group likely facilitates its insertion into the lipid bilayer of the plasma membrane, thereby altering its fluidity and permeability.

The presence of the phosphonic acid group in this compound may further enhance its membrane-disrupting capabilities. Phosphonates can interact with components of the cell membrane, potentially leading to increased permeability. mdpi.com This disruption of the plasma membrane leads to a loss of membrane potential and the inhibition of essential processes such as protein, DNA, and RNA synthesis, ultimately causing bacterial cell death.

Table 1: Effects of Cinnamic Acid Derivatives on Microbial Membrane Integrity

| Compound/Derivative | Microbial Species | Observed Effect on Membrane | Reference |

|---|---|---|---|

| Cinnamic Acid | Staphylococcus aureus | Damage and wrinkling of cell walls, leakage of intracellular materials. | mdpi.com |

| Cinnamaldehyde (B126680) | Staphylococcus epidermidis | Increased cell membrane permeability. | nih.gov |

| Cinnamic Acid | General Bacteria | Disruption of cell membranes. | mdpi.com |

A key mechanism of antifungal action for many compounds is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. creative-biolabs.comresearchgate.netfrontiersin.org Cinnamic acid derivatives have been shown to interact with ergosterol, suggesting a potential to interfere with its synthesis or function. mdpi.com This interaction can disrupt the structure and function of the fungal plasma membrane.

Phosphonates are well-established as potent enzyme inhibitors due to their structural similarity to the transition states of substrate-enzyme complexes. nih.govrsc.org Therefore, it is plausible that this compound derivatives could target and inhibit key enzymes within the ergosterol biosynthesis pathway. By mimicking substrates or transition states, these compounds could block the production of ergosterol, leading to a fungistatic or fungicidal effect. nih.gov

Table 2: Potential Interference of this compound Derivatives with Ergosterol Biosynthesis

| Component Moiety | General Mechanism | Potential Target in Ergosterol Biosynthesis | Reference |

|---|---|---|---|

| Cinnamyl | Direct interaction with ergosterol. | Fungal plasma membrane ergosterol. | mdpi.com |

| Phosphonate (B1237965) | Enzyme inhibition by mimicking substrates or transition states. | Key enzymes in the ergosterol biosynthesis pathway (e.g., demethylases, reductases). | nih.govrsc.org |

Some cinnamic acid derivatives have been shown to possess pro-oxidant properties, leading to the generation of reactive oxygen species (ROS) within microbial cells. nih.gov This induction of oxidative stress can cause damage to vital cellular components, including DNA, proteins, and lipids, contributing to the antimicrobial effect. nih.govmdpi.commdpi.com The accumulation of ROS disrupts cellular homeostasis and can trigger apoptotic pathways in microbial cells.

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, rendering them more resistant to antimicrobial agents. researchgate.net Cinnamic acid and its derivatives have demonstrated the ability to inhibit biofilm formation by various pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus epidermidis. mdpi.comnih.govnih.gov These compounds can interfere with the initial attachment of bacteria to surfaces and disrupt the integrity of the biofilm matrix.

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. nih.gov Cinnamic acid derivatives have been identified as potent quorum sensing inhibitors (QSIs). nih.govnih.gov By blocking QS signaling pathways, these compounds can reduce the expression of virulence factors and prevent the formation of biofilms, thereby attenuating the pathogenicity of bacteria without directly killing them. nih.gov

Table 3: Inhibition of Biofilm Formation and Quorum Sensing by Cinnamic Acid Derivatives

| Compound/Derivative | Microbial Species | Effect | Reference |

|---|---|---|---|

| Cinnamic Acid | Pseudomonas aeruginosa | Reduction in exovirulence factors and biofilm formation. | mdpi.com |

| Cinnamaldehyde | Pseudomonas aeruginosa | Inhibition of Las, Rhl, and PQS quorum sensing systems. | nih.gov |

| Cinnamaldehyde | Staphylococcus epidermidis | Attenuation of biofilm formation. | nih.gov |

| Cinnamic Acid Derivatives | General Bacteria | Prevention of biofilm formation. | mdpi.com |

Molecular Basis of Enzyme Inhibition

The phosphonate group is a key structural feature that confers enzyme-inhibiting properties to various molecules. nih.gov

Phosphonic acids are structural analogs of carboxylic acids and phosphate (B84403) esters, which are common substrates in a multitude of enzymatic reactions. nih.gov The key difference lies in the replacement of a labile O-C or O-P bond with a stable C-P bond. nih.gov This structural mimicry allows phosphonate-containing compounds to act as competitive inhibitors by binding to the active sites of enzymes. nih.gov

Due to the tetrahedral geometry of the phosphonate group, it can effectively mimic the transition state of reactions involving carboxylates or phosphates. nih.gov This allows for tight binding to the enzyme's active site, often with higher affinity than the natural substrate, leading to potent enzyme inhibition. nih.gov Therefore, this compound derivatives are expected to function as inhibitors for enzymes that recognize substrates with similar structural features, such as those involved in amino acid or peptide metabolism.

Kinetic Characterization of Enzyme Inhibition (e.g., competitive, non-competitive, mixed-type)

The precise kinetic characterization of enzyme inhibition by this compound derivatives remains an area requiring further investigation, as specific studies detailing their mode of action are not extensively available in the current body of scientific literature. However, the broader classes of compounds to which this compound belongs—phosphonic acids and cinnamic acid derivatives—offer insights into potential inhibitory mechanisms.

Phosphonic acids are well-documented as effective enzyme inhibitors, frequently acting as transition-state analogs. nih.govresearchgate.net Their structural similarity to natural phosphate substrates allows them to bind to the active sites of various enzymes, often with high affinity. nih.gov This can lead to different types of reversible inhibition, including competitive, non-competitive, or mixed-type inhibition, depending on whether the inhibitor binds only to the free enzyme, to the enzyme-substrate complex, or to both, respectively. researchgate.netuobaghdad.edu.iq In some instances, phosphonates can act as irreversible inhibitors by forming a stable covalent bond with a key amino acid residue, such as serine, within the enzyme's active site, effectively deactivating the enzyme. nih.gov

The mode of inhibition can be elucidated using steady-state kinetic analyses, such as Michaelis-Menten kinetics and their graphical representations like the Lineweaver-Burk plot. uobaghdad.edu.iqnih.gov These methods allow for the determination of key kinetic parameters such as the Michaelis constant (K(m)), the maximum velocity (V({max})), and the inhibition constant (K(i)). nih.gov For example, in competitive inhibition, the apparent K(m) increases while V({max}) remains unchanged in the presence of the inhibitor. youtube.comlibretexts.org In non-competitive inhibition, the V({max}) decreases while the K(m) is unaffected. uobaghdad.edu.iqyoutube.com Mixed-type inhibition is characterized by changes in both V({max}) and K(_m). uobaghdad.edu.iq

Given that this compound combines the structural features of both cinnamic acid and a phosphonic acid, its derivatives could potentially exhibit a range of inhibitory behaviors. The cinnamic acid moiety might influence the compound's affinity and specificity for the target enzyme, while the phosphonate group would likely be central to the inhibitory action at the active site. Without direct experimental data on this compound derivatives, the precise nature of their enzyme inhibition—be it competitive, non-competitive, or mixed-type—and the corresponding kinetic parameters remain to be determined through dedicated research.

Detailed kinetic studies, including the generation of dose-response curves to determine IC(_{50}) values and further kinetic assays to establish the inhibition type and calculate K(_i}) values, are essential to fully characterize the biological actions of this class of compounds.

Structure Activity Relationship Sar and Chemoinformatics in Cinnamylphosphonic Acid Research

Impact of Substituent Variations on Biological Potency and Selectivity

The core structure of cinnamylphosphonic acid, featuring an aromatic ring, a conjugated double bond, and a phosphonic acid group, offers multiple sites for chemical modification. Variations in substituents on the aromatic ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its biological activity. researchgate.net

Research on the broader class of cinnamic acid derivatives has established clear SAR trends that are applicable to this compound analogues. The type and position of functional groups on the phenyl ring are critical determinants of their biological effects. nih.gov For instance, the introduction of hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups can modify the compound's interaction with biological targets. nih.gov Studies on cinnamaldehyde (B126680) derivatives have shown that substituting these groups at the ortho, meta, or para positions of the aromatic ring can significantly alter their anticancer activity against various receptors. nih.gov Generally, substituted derivatives tend to show better biological activity than the parent compound. nih.gov

The electronic nature of the substituent is also crucial. Electron-donating groups (like -OH, -OCH3) and electron-withdrawing groups (like -NO2) can change the electron density of the entire conjugated system, affecting how the molecule binds to a target protein or participates in chemical reactions. This principle is fundamental in designing compounds with specific inhibitory or therapeutic actions. researchgate.netnih.gov

Interactive Table: Effect of Phenyl Ring Substituents on the Biological Activity of Cinnamic Acid Derivatives Below is a summary of observed trends for substituent variations on the phenyl ring of cinnamic acid analogues, which provides a predictive framework for this compound derivatives.

| Substituent Group | Position | General Impact on Biological Activity | Reference |

| Hydroxy (-OH) | Ortho, Para | Often enhances antioxidant and anticancer activities. | nih.gov |

| Methoxy (-OMe) | Meta, Para | Can improve activity against certain cancer receptors. | nih.gov |

| Nitro (-NO2) | Varies | Generally increases electron-withdrawing properties, potentially enhancing specific inhibitory actions. | nih.gov |

| Halogens (-Cl, -Br) | Varies | Can increase lipophilicity and membrane permeability, influencing overall potency. | nih.gov |

| Amino (-NH2) | Varies | Can introduce hydrogen bonding capabilities, potentially increasing binding affinity to targets. | nih.gov |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of chiral compounds. nih.gov Since biological systems, such as enzyme active sites and receptors, are themselves chiral, they often exhibit a high degree of stereoselectivity, interacting differently with various stereoisomers of a drug molecule. nih.gov

For this compound derivatives, two key stereochemical aspects are relevant:

Chiral Centers: The introduction of chiral centers, for example, by substitution on the aliphatic chain, would result in enantiomers (R/S isomers). Enantiomers can have significantly different pharmacological potencies and effects. youtube.com One enantiomer may bind with high affinity to a target, while the other may be inactive or even interact with a different target, leading to off-target effects. nih.gov Studies on other chiral molecules have shown that stereochemistry can affect not only target binding but also cellular uptake, with transporters sometimes showing preference for a specific isomer. nih.govnih.gov

Therefore, the synthesis and biological evaluation of stereochemically pure isomers of this compound derivatives are essential for elucidating precise structure-activity relationships and developing selective therapeutic agents.

Computational Approaches to SAR Modeling

Computational chemistry and chemoinformatics have become indispensable tools for accelerating the drug discovery process. These methods allow for the virtual screening of large compound libraries, the prediction of biological activity, and the elucidation of detailed molecular interactions, thereby rationalizing SAR data.

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), QSAR models can generate mathematical equations that predict the activity of new, unsynthesized molecules. mdpi.com

This approach is valuable in the study of this compound derivatives as it can:

Identify the key physicochemical properties that govern their biological potency.

Predict the activity of novel analogues, prioritizing the most promising candidates for synthesis.

Provide insights into the mechanism of action by highlighting which structural features are most important for target interaction. mdpi.com

QSAR has been effectively used to design and rationalize the activity of numerous compound classes, contributing significantly to modern drug discovery. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand (e.g., a this compound derivative) when bound to a specific protein target. ajpp.in This technique simulates the ligand-protein interaction, calculating a binding score or energy that estimates the affinity between the two molecules. ajpp.insemanticscholar.org

Docking studies can reveal crucial details about the binding mode, such as:

Key Amino Acid Interactions: Identifying the specific amino acid residues in the target's active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. semanticscholar.orgresearchgate.net

Binding Conformation: Determining the three-dimensional arrangement of the ligand within the binding pocket.

For example, docking studies on cinnamaldehyde derivatives have identified key interactions with the active sites of targets like matrix metalloproteinase-2 (MMP-2) and WDR5. nih.gov These studies have shown that hydroxyl-substituted derivatives can form strong hydrogen bonds with residues like Ser91 and Phe133 in the WDR5 binding pocket. nih.gov Similarly, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. researchgate.net

Interactive Table: Examples of Molecular Docking Targets for Cinnamic Acid Derivatives

| Compound Class | Protein Target | Key Interacting Residues (Example) | Binding Energy (Example) | Reference |

| Cinnamanilide Derivatives | Acetohydroxyacid Synthase (AHAS) | Ile396, Arg246, Ser186 | -8.5 kcal/mol | semanticscholar.org |

| Hydroxy Cinnamaldehyde | WDR5 | Ser91, Phe133, Cys261, Phe263 | Not specified | nih.gov |

| Cinnamomi Ramulus Compounds | PTGS2, MMP9, TLR4 | Not specified | Strong affinity confirmed | nih.gov |

Beyond classical QSAR, modern predictive modeling leverages a variety of machine learning and artificial intelligence techniques to forecast the biological activity of chemical compounds. These models can be trained on large datasets containing information from high-throughput screening, chemical structures, and phenotypic profiles. nih.gov

By integrating data from multiple sources, these advanced models can:

Predict the results of biological assays for virtual compounds, saving significant time and resources. nih.gov

Identify potential off-target effects or new therapeutic applications for existing molecules.

Enhance the understanding of complex SAR by uncovering non-linear relationships between structure and activity.

For the development of this compound derivatives, predictive modeling can be used to screen virtual libraries for compounds likely to be active against a specific target, thereby accelerating the early stages of the drug discovery pipeline. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Cinnamylphosphonic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of cinnamylphosphonic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.

¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the vinylic protons of the propenyl chain, and the methylene (B1212753) protons adjacent to the phosphorus atom. The coupling constants between these protons would confirm their relative positions.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their neighboring atoms. The spectrum of this compound would display signals for the aromatic carbons, the olefinic carbons, and the methylene carbon, with the carbon atom directly bonded to the phosphorus atom showing a characteristic splitting due to C-P coupling.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is a particularly powerful technique for characterizing this compound. This method is highly sensitive to the chemical environment of the phosphorus nucleus. In the case of trans-cinnamylphosphonic acid, the ³¹P NMR spectrum exhibits a singlet at approximately 22 ppm, confirming the presence and the specific chemical state of the phosphonic acid moiety. This is a key diagnostic peak that can also be used to monitor the progress of reactions involving the phosphonic acid group.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Information Provided |

| ¹H | 7.0 - 8.0 (aromatic), 5.0 - 7.0 (vinylic), 2.0 - 4.0 (allylic) | Number and connectivity of protons |

| ¹³C | 120 - 140 (aromatic), 110 - 140 (vinylic), 20 - 40 (allylic) | Carbon skeleton structure |

| ³¹P | 15 - 30 | Presence and environment of the phosphonic acid group |

Fourier Transform Infrared (FT-IR) Spectroscopy in Structural and Mechanistic Studies

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for studying intermolecular interactions. By measuring the absorption of infrared radiation by the molecule, an FT-IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.

Key characteristic absorption bands for this compound include:

P=O Stretching: A strong absorption band typically observed in the region of 1200-950 cm⁻¹, characteristic of the phosphoryl group.

P-OH Stretching: Broad and strong absorptions in the range of 1040-910 cm⁻¹ are indicative of the P-OH bonds. The broadness is often due to hydrogen bonding.

O-H Stretching: A very broad and intense band in the 3000-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H groups of the phosphonic acid.

C=C Stretching: The stretching vibration of the alkene double bond is expected to appear around 1650-1600 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.

=C-H Bending: Out-of-plane bending vibrations for the trans-alkene and the monosubstituted benzene (B151609) ring provide further structural confirmation, typically appearing in the 1000-650 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| P=O | Stretching | 1200 - 950 |

| P-OH | Stretching | 1040 - 910 |

| O-H | Stretching | 3000 - 2500 (broad) |

| C=C (alkene) | Stretching | 1650 - 1600 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| =C-H (alkene/aromatic) | Bending | 1000 - 650 |

Mass Spectrometry (MS) for Molecular Confirmation and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to obtain information about its structure through the analysis of its fragmentation patterns.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound would likely involve cleavage of the C-P bond, loss of water from the phosphonic acid group, and fragmentation of the cinnamyl side chain. The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Chromatographic Techniques for Purity Assessment, Isolation, and Reaction Monitoring

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. The choice of technique depends on the scale and purpose of the analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of this compound. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase (often a mixture of water, acetonitrile (B52724), or methanol (B129727) with a pH modifier like formic or acetic acid), is a common approach for separating polar compounds like phosphonic acids. The retention time of this compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification and quantification. A UV detector is often employed for detection, as the phenyl group and the conjugated double bond absorb UV light.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a highly sensitive and selective analytical method. LC-MS allows for the separation of this compound from complex mixtures, followed by its unambiguous identification based on both its retention time and its mass spectrum. This technique is particularly useful for reaction monitoring, impurity profiling, and the analysis of this compound in various matrices.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring the progress of reactions involving this compound and for preliminary purity checks. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase are chosen to achieve good separation. The spots can be visualized under UV light or by using a staining reagent.

| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method | Primary Application |

| HPLC | C18 | Water/Acetonitrile/Formic Acid | UV | Purity assessment, quantification |

| LC-MS | C18 | Water/Acetonitrile/Formic Acid | Mass Spectrometry | Identification, impurity profiling |

| TLC | Silica Gel | Ethyl Acetate/Hexane | UV, Staining | Reaction monitoring, qualitative analysis |

Q & A

Q. What are the recommended methods for synthesizing cinnamylphosphonic acid, and how can reaction conditions be optimized?

this compound is typically synthesized via phosphorylation reactions using cinnamyl alcohol and phosphorus oxychloride (POCl₃) or phosphonic acid derivatives. Reaction optimization involves controlling stoichiometric ratios, temperature (e.g., 0–5°C for exothermic steps), and solvent polarity (e.g., dichloromethane or THF). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product from unreacted precursors . Design of Experiments (DOE) frameworks can systematically evaluate variables like catalyst load and reaction time to maximize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ³¹P NMR to confirm the presence of the cinnamyl group (δ 6.2–7.8 ppm for aromatic protons) and phosphonic acid moiety (δ 15–25 ppm for ³¹P).

- HPLC-MS : To quantify purity and detect trace impurities using reverse-phase columns (C18) with UV detection at 210–220 nm.

- Elemental analysis : Validate empirical formula (C₉H₁₁O₃P) by measuring carbon, hydrogen, and phosphorus content .

Q. What stability considerations are critical for storing this compound in laboratory settings?

The compound is hygroscopic and prone to hydrolysis in aqueous environments. Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways, monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can this compound be utilized in designing enzyme inhibitors or drug-targeting studies?

Its phosphonic acid group mimics phosphate esters, making it a competitive inhibitor for phosphatases and kinases. For example, in glycosomal glyceraldehyde-3-phosphate dehydrogenase (GAPDH) studies, this compound derivatives disrupt substrate binding via covalent interactions with catalytic cysteine residues. Dose-response assays (IC₅₀ determination) and molecular docking simulations (e.g., AutoDock Vina) are used to validate binding affinity and specificity .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. Researchers should:

Q. How does this compound enhance interfacial properties in nanocomposite materials?

As a coupling agent, its phosphonic acid group binds to metal oxide nanoparticles (e.g., hydroxyapatite or TiO₂), while the cinnamyl moiety improves polymer matrix compatibility. Researchers use X-ray photoelectron spectroscopy (XPS) to confirm surface functionalization and tensile testing to measure composite mechanical strength. Optimal ligand density is determined via TGA analysis of grafted nanoparticles .

Q. What experimental approaches validate the environmental or metabolic fate of this compound?

Isotopic labeling (¹⁴C or ³²P) tracks biodegradation pathways in soil or microbial cultures. LC-MS/MS identifies metabolites like phenylacetic acid (from side-chain cleavage). Ecotoxicological assays (e.g., Daphnia magna acute toxicity tests) assess environmental risks, while computational QSAR models predict persistence and bioaccumulation potential .

Methodological Guidance

- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing literature gaps, such as inconsistent catalytic activity reports .

- Data Reproducibility : Use PubChem and EPA DSSTox (DTXSID) entries to cross-reference physicochemical properties and ensure alignment with published datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.